2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
This compound, with the systematic name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate imidazoles . It is a colorless liquid with a distinct odor. At room temperature, it remains stable and exhibits good solubility in various organic solvents such as ethanol and ethyl acetate .
Preparation Methods
The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is complex and typically involves multi-step reactions
Starting Materials:
Synthetic Steps:
Chemical Reactions Analysis
Reactions: This compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reactants.
Scientific Research Applications
Organic Synthesis: serves as an intermediate in organic synthesis.
Coordination Chemistry: Researchers use it for synthesizing coordination complexes.
Medicinal Chemistry: Investigations into potential pharmaceutical applications are ongoing.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Uniqueness: Its unique structure sets it apart from other compounds.
Similar Compounds: While there are no direct analogs, related imidazoles include and .
Remember that this compound has diverse applications, and ongoing research continues to uncover its potential in various fields
Properties
Molecular Formula |
C25H28N4O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-ethyl-3-methyl-N-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1-oxo-4H-pyrazino[1,2-a]indole-3-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-4-29-23(31)21-13-19-7-5-6-8-20(19)28(21)16-25(29,3)24(32)27-15-22(30)26-14-18-11-9-17(2)10-12-18/h5-13H,4,14-16H2,1-3H3,(H,26,30)(H,27,32) |
InChI Key |
VTQWGQYKNGMPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC3=CC=CC=C3N2CC1(C)C(=O)NCC(=O)NCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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